Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It belongs to the class of fenamates, which are derivatives of N-arylanthranilic acid [, , ]. Etofenamate is commonly employed in scientific research to investigate its anti-inflammatory and analgesic properties in various experimental models [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Related Compounds
Flufenamic acid
Compound Description: Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. It exhibits analgesic, anti-inflammatory, and antipyretic properties. Flufenamic acid acts by inhibiting the cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2, responsible for prostaglandin synthesis. []
Relevance: Flufenamic acid is the primary active metabolite of etofenamate. Etofenamate is metabolized to flufenamic acid in vivo, and flufenamic acid contributes significantly to the overall anti-inflammatory effects observed with etofenamate. Flufenamic acid exhibits a shorter half-life (2-4 hours) compared to etofenamate (14 hours). [, , ]
5-Hydroxy-etofenamate
Compound Description: 5-Hydroxy-etofenamate is a hydroxylated metabolite of etofenamate. []
4'-Hydroxy-etofenamate
Compound Description: 4'-Hydroxy-etofenamate is another hydroxylated metabolite of etofenamate. []
Relevance: Similar to 5-hydroxy-etofenamate, 4'-hydroxy-etofenamate is identified as a metabolite but does not demonstrate pharmacological activity. [] This suggests it plays a limited role in the overall therapeutic profile of etofenamate.
5,4'-Dihydroxy-etofenamate
Compound Description: 5,4'-Dihydroxy-etofenamate is a dihydroxylated metabolite of etofenamate. []
Relevance: Identified as a metabolite of etofenamate, 5,4'-dihydroxy-etofenamate, along with other hydroxy derivatives, exhibits no inherent pharmacological activity. []
5-Hydroxy-flufenamic acid
Compound Description: 5-Hydroxy-flufenamic acid is a hydroxylated metabolite of flufenamic acid, which itself is a metabolite of etofenamate. []
Relevance: This compound represents a further step in the metabolic breakdown of etofenamate. It is one of the main metabolites identified in urine following etofenamate administration. []
4'-Hydroxy-flufenamic acid
Compound Description: 4'-Hydroxy-flufenamic acid is another hydroxylated metabolite of flufenamic acid. []
Relevance: Like 5-hydroxy-flufenamic acid, it's a significant metabolite of etofenamate, primarily found in urine. [] Both hydroxy derivatives show longer half-lives (15-24 hours) in urine compared to flufenamic acid. []
Etofenamate glucuronide
Compound Description: Etofenamate glucuronide is a conjugated metabolite of etofenamate, formed by the addition of glucuronic acid to the etofenamate molecule. []
Relevance: Glucuronidation is a common metabolic pathway for drugs, increasing their water solubility for easier excretion. Etofenamate glucuronide is a minor metabolite found in both urine and feces. []
8. Etofenamate oleate* Compound Description: Etofenamate oleate is an ester formed between etofenamate and oleic acid. []* Relevance: This compound represents a novel metabolic pathway for etofenamate where it conjugates with fatty acids. This conjugation results in a highly lipophilic metabolite. []
9. Etofenamate palmitate* Compound Description: Etofenamate palmitate is an ester formed between etofenamate and palmitic acid. []* Relevance: This metabolite is another example of etofenamate conjugation with fatty acids, contributing to the formation of highly lipophilic compounds. []
10. Etofenamate linoleate* Compound Description: Etofenamate linoleate is an ester formed between etofenamate and linoleic acid. []* Relevance: Similar to other fatty acid esters of etofenamate, this compound signifies a distinct metabolic pathway leading to increased lipophilicity. []
11. Etofenamate stearate* Compound Description: Etofenamate stearate is an ester formed between etofenamate and stearic acid. []* Relevance: This metabolite falls under the category of etofenamate fatty acid esters, further highlighting this unusual metabolic route. []
12. Etofenamate palmitoleate* Compound Description: Etofenamate palmitoleate is an ester formed between etofenamate and palmitoleic acid. []* Relevance: This finding contributes to the understanding of the diverse range of fatty acid conjugates that etofenamate can form during metabolism. []
13. Etofenamate myristate* Compound Description: Etofenamate myristate is an ester formed between etofenamate and myristic acid. []* Relevance: This metabolite adds to the growing list of identified etofenamate fatty acid esters, emphasizing this pathway's significance in etofenamate metabolism. []
14. Etofenamate laurate* Compound Description: Etofenamate laurate is an ester formed between etofenamate and lauric acid. []* Relevance: As with the other fatty acid esters, the discovery of etofenamate laurate emphasizes the novel metabolic route of etofenamate involving conjugation with fatty acids, leading to highly lipophilic metabolites. []
Diclofenac epolamine
Compound Description: Diclofenac epolamine is the epolamine salt of diclofenac, another NSAID. It is commonly used in topical formulations for musculoskeletal pain relief. []
Relevance: Diclofenac epolamine serves as a comparator drug in studies evaluating the pharmacokinetics and transdermal delivery of NSAIDs. When administered via dermal patches, diclofenac epolamine shows lower bioavailability compared to etofenamate. []
16. Indomethacin* Compound Description: Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) of the indol acetic acid derivative class. [] It is known for its effectiveness in treating pain and inflammation but can cause gastrointestinal side effects with long-term use. Relevance:* Indomethacin frequently serves as a benchmark for comparing the efficacy of etofenamate in both topical and oral formulations. Studies indicate that etofenamate demonstrates comparable potency to indomethacin in various experimental models. []
Ketoprofen
Compound Description: Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid derivative class. [, ] Similar to other NSAIDs, it is used to alleviate pain and reduce inflammation, often prescribed for conditions like osteoarthritis and musculoskeletal injuries.
Relevance: Ketoprofen is frequently included in comparative clinical trials to assess the effectiveness of etofenamate in treating musculoskeletal disorders. Studies suggest that etofenamate exhibits comparable or even superior efficacy to ketoprofen in certain scenarios. [, ]
Ketorolac
Compound Description: Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrolo-pyrrole group. [] Known for its strong analgesic effects, it's commonly used for short-term pain management, particularly after surgery.
Relevance: Ketorolac is often used as an active comparator in studies evaluating the efficacy of etofenamate for pain relief. Clinical trials suggest that while both drugs effectively reduce pain associated with conditions like ankle sprains, ketorolac might demonstrate faster pain relief in some instances. []
Overview
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is commonly applied in the treatment of pain and inflammation associated with various conditions, including arthritis and musculoskeletal disorders. The compound is recognized for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins, mediators of inflammation and pain.
Source
Etofenamate is synthesized from flufenamic acid through various chemical processes. Its development has been guided by the need for effective anti-inflammatory medications that can be administered topically or systemically.
Classification
Etofenamate falls under the category of non-steroidal anti-inflammatory drugs and is classified as an arylacetic acid derivative. It is distinguished from other NSAIDs by its unique chemical structure and mechanism of action.
Synthesis Analysis
Methods
The synthesis of etofenamate involves several chemical reactions, primarily starting from flufenamic acid. Various methods have been reported for its preparation, focusing on achieving high purity and yield.
Technical Details
Preparation Method: One method involves reacting flufenamic acid with diethylene glycol in a non-protic organic solvent. The reaction typically occurs at elevated temperatures (30-40°C) and is monitored using thin-layer chromatography or high-performance liquid chromatography to ensure complete conversion to etofenamate. Hydrolysis with dilute hydrochloric acid follows, allowing for the isolation of etofenamate through pH adjustment and extraction techniques.
Purification: The crude product is purified through multiple washes and filtration processes, often employing activated carbon to decolorize the solution, followed by solvent evaporation under reduced pressure to obtain the final product.
Molecular Structure Analysis
Etofenamate has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity.
Structure Data
Molecular Formula: C_{17}H_{17}N_{2}O_{3}
Molecular Weight: 299.33 g/mol
Structural Features: The compound features an aromatic ring system, an amine group, and an ester functionality, which are critical for its interaction with biological targets.
Chemical Reactions Analysis
Etofenamate undergoes various chemical reactions during its synthesis and degradation processes.
Reactions
Hydrolysis: Etofenamate can hydrolyze under acidic or basic conditions, leading to the formation of degradation products. This reaction is essential for understanding the stability of the drug in pharmaceutical formulations.
Degradation Studies: Forced degradation studies reveal that etofenamate can degrade under thermal, photolytic, and oxidative conditions. These studies are crucial for developing stability-indicating assays that ensure the drug's efficacy over time.
Technical Details
Forced Degradation Conditions: Studies have shown that etofenamate exhibits significant degradation under acidic and basic conditions, with major degradation products identified using nuclear magnetic resonance spectroscopy and mass spectrometry.
Mechanism of Action
Etofenamate exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins.
Process Data
Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, etofenamate reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain perception.
Analgesic Effects: Clinical studies have demonstrated that etofenamate effectively alleviates pain associated with inflammatory conditions without the gastrointestinal side effects commonly associated with other NSAIDs.
Physical and Chemical Properties Analysis
Etofenamate possesses distinct physical and chemical properties that influence its formulation and application.
Physical Properties
Appearance: Typically appears as a white crystalline powder.
Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
Chemical Properties
Stability: The compound's stability can be affected by environmental factors such as light, temperature, and pH levels.
Degradation Profile: Stability studies indicate that etofenamate maintains a mass balance between 92% to 99% under stress conditions, highlighting its robustness in pharmaceutical applications.
Applications
Etofenamate is utilized in various scientific and clinical settings:
Topical Formulations: Often found in creams or gels designed for localized treatment of pain and inflammation.
Research Applications: Used in studies exploring anti-inflammatory mechanisms and drug interactions within biological systems.
Pharmaceutical Development: Its synthesis methods are studied for improving drug formulation techniques aimed at enhancing bioavailability and therapeutic efficacy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Porcupine Inhibitor ETC-1922159 is an orally bioavailable inhibitor of the membrane-bound O-acyltransferase (MBOAT) porcupine (PORCN), with potential antineoplastic activity. Upon oral administration, ETC-1922159 binds to and inhibits PORCN in the endoplasmic reticulum (ER), which blocks post-translational palmitoylation of Wnt ligands and inhibits their secretion. This prevents the activation of Wnt ligands, interferes with Wnt-mediated signaling, and inhibits cell growth in Wnt-driven tumors. Porcupine catalyzes the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion. Wnt signaling is dysregulated in a variety of cancers.
Etelcalcetide is an oligopeptide. Etelcalcetide is a calcimimetic drug for the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis. Etelcalcetide was approved (trade name Parsabiv) for the treatment of secondary hyperparathyroidism (HPT) in adult patients with chronic kidney disease (CKD) on hemodialysis in February, 2017. Etelcalcetide is a Calcium-sensing Receptor Agonist. The mechanism of action of etelcalcetide is as an Increased Calcium-sensing Receptor Sensitivity. Etelcalcetide is a calcimimetic and calcium-sensing receptor (CaSR) agonist composed of a synthetic peptide comprised of seven D-amino acids that can be used to treat secondary hyperparathyroidism (sHPT) in hemodialysis patients with chronic kidney disease (CKD). Upon intravenous administration, etelcalcetide mimics calcium and allosterically binds to and activates the CaSR expressed by the parathyroid gland. This suppresses the synthesis and secretion of parathyroid hormone (PTH), thereby reducing PTH levels and lowering serum calcium and phosphorus levels. Elevated PTH is often observed in patients with CKD and is associated with dysregulated calcium-phosphate homeostasis. See also: Etelcalcetide Hydrochloride (active moiety of).
Tinodasertib is a selective mitogen-activated protein kinase (MAPK)-interacting protein kinase (MNK) types 1/2 inhibitor with potential antineoplastic activity. Upon administration, tinodasertib may inhibit MNK1/2-dependent phosphorylation of eukaryotic initiation factor 4E (eIF4E) and interfere with its role in mRNA translation. eIF4E is an oncoprotein that must be phosphorylated before it can promote the proliferation and progression of tumor cells. MNKs are a family of serine/threonine kinases that have been implicated in oncogenic transformation and tumor progression.